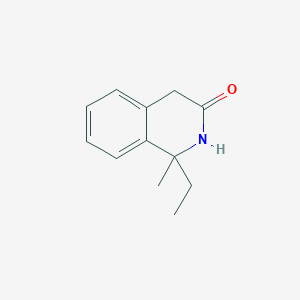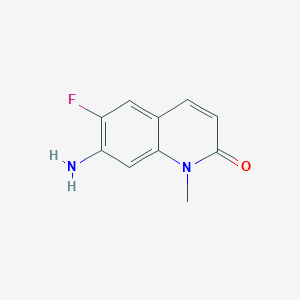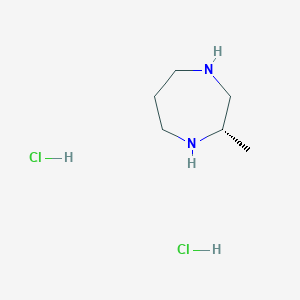
4-(Hydroxymethyl)-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ヒドロキシメチル)-1-ナフトアルデヒドは、ナフタレン環にヒドロキシメチル基とアルデヒド基が置換された有機化合物です。
2. 製法
合成経路と反応条件
4-(ヒドロキシメチル)-1-ナフトアルデヒドは、いくつかの方法で合成できます。一般的な方法の1つは、DMF(ジメチルホルムアミド)とPOCl3(オキシ塩化リン)を反応剤とするビルズマイヤー・ハウク反応を用いた、4-(ヒドロキシメチル)ナフタレンのホルミル化です。この反応は通常、穏やかな条件下で進行し、目的のアルデヒド生成物を生成します。
工業生産方法
4-(ヒドロキシメチル)-1-ナフトアルデヒドの工業生産には、同様の合成経路が採用される場合がありますが、より大規模です。連続フロー反応器と最適化された反応条件の使用により、化合物の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度製品を得るために採用されています。
3. 化学反応解析
反応の種類
4-(ヒドロキシメチル)-1-ナフトアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を用いることで、ヒドロキシメチル基をカルボン酸に酸化できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いることで、アルデヒド基を第一級アルコールに還元できます。
置換: この化合物は、求核置換反応に参加し、ヒドロキシメチル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 水性媒体中のKMnO4または酢酸中のCrO3。
還元: メタノール中のNaBH4またはエーテル中のLiAlH4。
置換: 塩基性または酸性条件下でのさまざまな求核剤。
生成される主な生成物
酸化: 4-(カルボキシメチル)-1-ナフトアルデヒド。
還元: 4-(ヒドロキシメチル)-1-ナフトイルメタノール。
置換: 求核剤に応じて、さまざまな置換ナフトアルデヒド誘導体。
4. 科学研究への応用
4-(ヒドロキシメチル)-1-ナフトアルデヒドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。さまざまなナフタレン誘導体の調製のためのビルディングブロックとして役立ちます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 医薬品化合物の合成のための前駆体として研究されています。
産業: 染料、顔料、その他の材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)-1-naphthaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-(hydroxymethyl)naphthalene using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-naphthaldehyde.
Reduction: 4-(Hydroxymethyl)-1-naphthylmethanol.
Substitution: Depending on the nucleophile, various substituted naphthaldehyde derivatives.
科学的研究の応用
4-(Hydroxymethyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
4-(ヒドロキシメチル)-1-ナフトアルデヒドの作用機序には、特定の分子標的との相互作用が含まれます。アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの機能を変化させる可能性があります。ヒドロキシメチル基は、水素結合やその他の非共有結合相互作用に参加し、化合物の全体の反応性と生物活性を影響を与えます。
6. 類似化合物の比較
類似化合物
4-(ヒドロキシメチル)安息香酸: 類似の構造をしていますが、ナフタレン環の代わりに安息香酸部分を持っています。
4-(ヒドロキシメチル)フェニル酢酸: ナフタレン環の代わりにフェニル酢酸基を持っています。
4-(ヒドロキシメチル)ベンズアルデヒド: 類似の構造をしていますが、ベンズアルデヒド部分を持っています。
独自性
4-(ヒドロキシメチル)-1-ナフトアルデヒドは、そのナフタレン環によって独特です。ナフタレン環は、安息香酸やフェニル酢酸の対応物と比較して、明確な電子特性と立体特性を付与します。この独自性により、特定の合成用途や研究において価値のあるものになります。
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthalene ring.
4-(Hydroxymethyl)phenylacetic acid: Contains a phenylacetic acid group instead of a naphthalene ring.
4-(Hydroxymethyl)benzaldehyde: Similar structure but with a benzaldehyde moiety.
Uniqueness
4-(Hydroxymethyl)-1-naphthaldehyde is unique due to its naphthalene ring, which imparts distinct electronic and steric properties compared to its benzoic and phenylacetic acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-7,14H,8H2 |
InChIキー |
TVTQYGWDKUCAMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
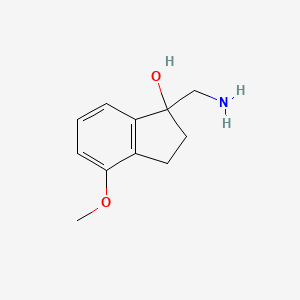

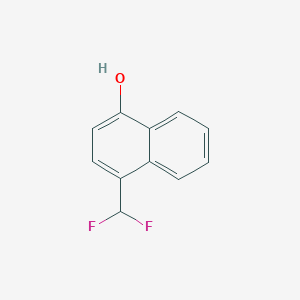
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
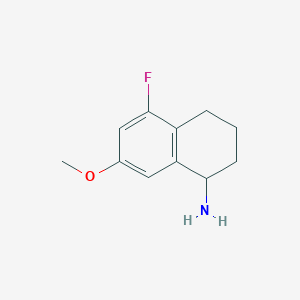
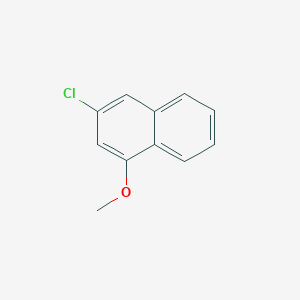
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)

